6-(Methylamino)nicotinamide 6-(Methylamino)nicotinamide
Brand Name: Vulcanchem
CAS No.: 56501-11-2
VCID: VC8165576
InChI: InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10)
SMILES: CNC1=NC=C(C=C1)C(=O)N
Molecular Formula: C7H9N3O
Molecular Weight: 151.17 g/mol

6-(Methylamino)nicotinamide

CAS No.: 56501-11-2

Cat. No.: VC8165576

Molecular Formula: C7H9N3O

Molecular Weight: 151.17 g/mol

* For research use only. Not for human or veterinary use.

6-(Methylamino)nicotinamide - 56501-11-2

Specification

CAS No. 56501-11-2
Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
IUPAC Name 6-(methylamino)pyridine-3-carboxamide
Standard InChI InChI=1S/C7H9N3O/c1-9-6-3-2-5(4-10-6)7(8)11/h2-4H,1H3,(H2,8,11)(H,9,10)
Standard InChI Key HDWPOVNHZLSOTE-UHFFFAOYSA-N
SMILES CNC1=NC=C(C=C1)C(=O)N
Canonical SMILES CNC1=NC=C(C=C1)C(=O)N

Introduction

Chemical Profile of 6-(Methylamino)nicotinamide

Structural Characteristics

6-(Methylamino)nicotinamide (C₇H₉N₃O; molecular weight 151.17 g/mol) is a nicotinamide derivative featuring a methylamino group at the 6-position of the pyridine ring and a carboxamide group at the 3-position (Figure 1) . The compound’s planar structure facilitates interactions with aromatic residues in enzyme active sites, as evidenced by its binding to NNMT .

Key properties:

  • IUPAC Name: 6-(methylamino)pyridine-3-carboxamide

  • Synonyms: 6-MANA, CHEMBL4218848, 56501-11-2

  • Solubility: Limited data available; predicted moderate solubility in polar solvents due to the carboxamide group .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-MANA are consistent with its structure:

  • ¹H NMR (DMSO-d₆): Signals at δ 8.94 (s, 1H, pyridine-H), 8.21 (d, J = 8.5 Hz, 1H, pyridine-H), 6.65 (d, J = 8.5 Hz, 1H, pyridine-H), 2.97 (s, 3H, CH₃) .

  • HRMS (ESI): [M+H]⁺ m/z 152.0819 (calculated for C₇H₁₀N₃O⁺: 152.0814) .

Synthesis and Analytical Characterization

Synthetic Routes

6-MANA is synthesized via amidation and methylation reactions. A representative pathway involves:

  • Nicotinamide functionalization: Introduction of the methylamino group at the 6-position using methylamine under nucleophilic substitution conditions .

  • Protection and deprotection: Trityl groups may be employed to protect reactive sites during synthesis, followed by acidic or basic deprotection .

Pharmacological Properties

Enzymatic Inhibition of NNMT

6-MANA inhibits NNMT, which catalyzes the methylation of nicotinamide to 1-methylnicotinamide (MNA). In vitro assays demonstrate its competitive binding at the nicotinamide pocket, though with lower potency compared to bisubstrate inhibitors like compound 78 (IC₅₀ = 1.41 μM) . Key findings include:

  • Binding kinetics: ITC studies reveal moderate affinity (Kₐ ~10⁻⁶ M) .

  • Structural basis: Molecular modeling suggests π–π interactions between 6-MANA’s pyridine ring and tyrosine residues (e.g., Y204) in NNMT’s active site .

Selectivity and Off-Target Effects

While 6-MANA is selective for NNMT over other methyltransferases (e.g., DOT1L), its moderate potency limits therapeutic utility . No significant off-target activity has been reported, but comprehensive selectivity panels are lacking.

Mechanism of Action

Thermodynamic and Kinetic Parameters

  • ΔG binding: Estimated −7.2 kcal/mol via molecular dynamics simulations .

  • Entropic penalty: Higher than bisubstrate inhibitors due to conformational flexibility .

Comparative Analysis with Novel NNMT Inhibitors

Recent efforts to optimize NNMT inhibitors have yielded compounds with superior activity to 6-MANA (Table 1):

CompoundIC₅₀ (μM)Kₐ (μM)Key Features
6-MANA~10*~25Monosubstrate
781.415.6Bisubstrate, naphthalene core
114.936Bisubstrate, benzamide core

*Estimated from comparative data in .

Bisubstrate inhibitors (e.g., 78) exploit both SAM and nicotinamide pockets, achieving tighter binding through:

  • Enhanced π-stacking: Naphthalene groups improve interactions with Y204 and Y69 .

  • Reduced entropy: Rigid linkers pre-organize the inhibitor for binding .

Research Applications and Future Directions

Tool Compound in Metabolic Studies

6-MANA is widely used to:

  • Probe NNMT’s role in NAD⁺ metabolism and methylation balance .

  • Validate cellular models of NNMT overexpression (e.g., in cancer cell lines) .

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